molecular formula C9H7BrF2O B13601368 1-(3-Bromo-5-methylphenyl)-2,2-difluoroethanone

1-(3-Bromo-5-methylphenyl)-2,2-difluoroethanone

Cat. No.: B13601368
M. Wt: 249.05 g/mol
InChI Key: KNSZVLFOEIXERK-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-5-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-bromo-5-methylbenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-methylphenyl)pyrrolidine
  • 1-(3-Bromo-5-methylphenylsulfonyl)piperidine
  • 3-Bromo-5-methylaniline

Comparison: 1-(3-Bromo-5-methylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7BrF2O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,9H,1H3

InChI Key

KNSZVLFOEIXERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)C(F)F

Origin of Product

United States

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